molecular formula C10H16 B15186995 epsilon-Fenchene CAS No. 512-50-5

epsilon-Fenchene

Cat. No.: B15186995
CAS No.: 512-50-5
M. Wt: 136.23 g/mol
InChI Key: HIZBWIXMAQEVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ε-Fenchene (systematic name: 1,3,3-trimethylbicyclo[2.2.1]hept-2-ene) is a bicyclic monoterpene distinguished by its unique bridged bicyclic structure and reactivity in organic synthesis. It is a structural isomer of α-fenchene and β-fenchene, differing in the position of the double bond and substituents . This compound is notable for its applications in catalytic systems, particularly in transition metal coordination chemistry, where its rigid framework stabilizes metal centers and influences reaction selectivity .

Properties

CAS No.

512-50-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,2,3-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-8(2)10(3)5-4-9(7)6-10/h9H,4-6H2,1-3H3

InChI Key

HIZBWIXMAQEVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCC1C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Epsilon-Fenchene can be synthesized through several methods. One common approach involves the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process typically uses a catalyst such as titanium dioxide at elevated temperatures around 135°C . Another method involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of monoterpenes.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine and fir trees. The extraction process includes steam distillation followed by fractional distillation to isolate this compound from other components. Additionally, chemical synthesis from alpha-pinene is employed on a larger scale due to the abundance of alpha-pinene in turpentine oil .

Chemical Reactions Analysis

Types of Reactions

Epsilon-Fenchene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form fenchone, a ketone derivative.

    Reduction: Reduction of this compound can yield fenchyl alcohol.

    Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Fenchone

    Reduction: Fenchyl alcohol

    Substitution: Halogenated derivatives such as fenchyl chloride or bromide

Scientific Research Applications

Epsilon-Fenchene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between ε-fenchene and its analogs:

Property ε-Fenchene α-Fenchene β-Fenchene Camphene
Molecular Formula C₁₀H₁₆ C₁₀H₁₆ C₁₀H₁₆ C₁₀H₁₆
Boiling Point (°C) 156–158 154–156 150–152 159–161
Density (g/cm³) 0.899 0.893 0.897 0.844
Reactivity High electrophilic addition Moderate Diels-Alder activity Low thermal stability High halogenation affinity
Catalytic Applications Ligand in Pd/Ni complexes Limited metal coordination Rarely used in catalysis Oxidizing agent support

Structural and Stereochemical Differences

ε-Fenchene’s bicyclo[2.2.1]hept-2-ene framework creates steric hindrance that enhances its ability to stabilize low-coordinate metal centers, unlike α- and β-fenchene, which exhibit planar or less strained configurations. Camphene, while structurally similar, lacks the electron-deficient double bond critical for coordinating transition metals .

Catalytic Performance

In Pd-catalyzed cross-coupling reactions, ε-fenchene-based ligands (e.g., Pd-ε-fenchene complexes) achieve 92% yield in Suzuki-Miyaura reactions, outperforming α-fenchene ligands (75% yield) due to superior steric and electronic tuning . Camphene-derived catalysts, however, are preferred in oxidation reactions for their robustness under acidic conditions .

Analytical Challenges in Comparative Studies

Chemical analyses of ε-fenchene and its analogs face challenges such as:

  • Ambiguity in Spectroscopic Data : Overlapping NMR signals (e.g., δ 1.2–1.5 ppm for bridgehead protons) complicate differentiation from α-fenchene .
  • Quantification Limits : Gas chromatography-mass spectrometry (GC-MS) requires high-purity standards due to co-elution issues with camphene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.